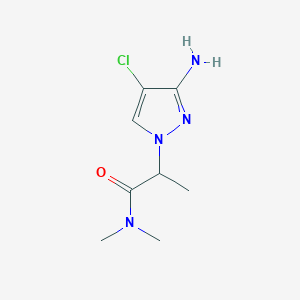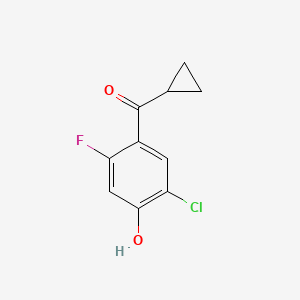![molecular formula C13H16ClNO4S B13306562 Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.78 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-[2-(chlorosulfonyl)ethyl]cyclopropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of benzyl alcohol or benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Wirkmechanismus
The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .
Vergleich Mit ähnlichen Verbindungen
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate can be compared with similar compounds such as:
Benzyl N-{1-[2-(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Benzyl N-{1-[2-(chlorosulfonyl)propan-2-yl]carbamate:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H16ClNO4S |
|---|---|
Molekulargewicht |
317.79 g/mol |
IUPAC-Name |
benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI-Schlüssel |
UQOXHIQZIBVZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


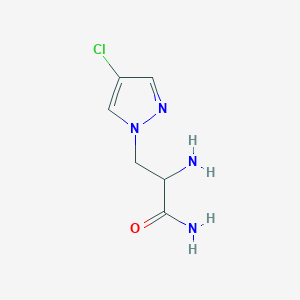
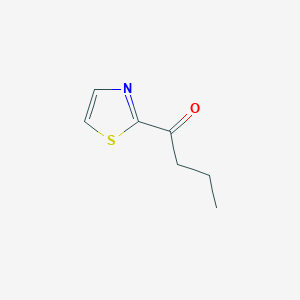
![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)


![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
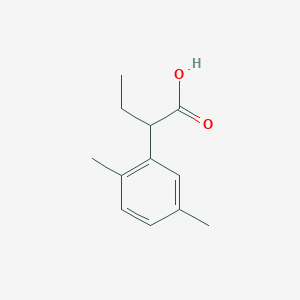
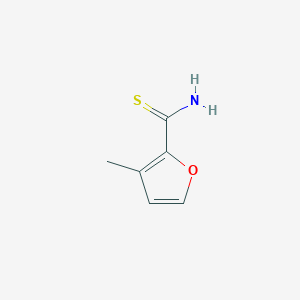
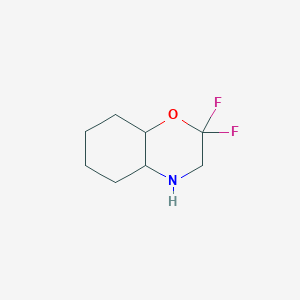
![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol](/img/structure/B13306546.png)

